Product packaging for beta-D-galactose(Cat. No.:CAS No. 7296-64-2)

beta-D-galactose

Cat. No.: B118526
CAS No.: 7296-64-2
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-FPRJBGLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-galactose is a fundamental monosaccharide and the C-4 epimer of glucose, serving as a critical building block in biochemistry and glycobiology research . It is a key component of the disaccharide lactose, which is hydrolyzed by the enzyme β-galactosidase (lactase) to yield glucose and galactose . This reaction is central to studies on lactose intolerance, a condition affecting a large portion of the global population, and the development of lactose-hydrolyzed food products . In metabolic research, this compound is the initial substrate in the highly conserved Leloir pathway . The first step in this pathway is the conversion of β-D-galactose to α-D-galactose, catalyzed by the enzyme galactose mutarotase (GALM) . The subsequent steps, facilitated by galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE), ultimately produce UDP-glucose . Investigating this pathway is essential for understanding the genetic metabolic disorder galactosemia, where a deficiency in one of these enzymes leads to the toxic accumulation of metabolites . Beyond metabolism, this compound is an indispensable tool for studying glycoconjugate formation. It is a crucial residue in glycoproteins, glycolipids, and antigens, including those that determine the ABO blood group system . Its role in the galactose-alpha-1,3-galactose (alpha-gal) epitope, a known allergen in mammalian meat, is also an active area of immunological research . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B118526 beta-D-galactose CAS No. 7296-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-FPRJBGLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015884
Record name beta-​D-​Galactopyranose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-D-Galactose
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CAS No.

7296-64-2
Record name β-D-Galactopyranose
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Record name beta-D-Galactose
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Record name beta-​D-​Galactopyranose
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Record name β-D-Galactopyranose
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Record name beta-D-Galactose
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URL http://www.hmdb.ca/metabolites/HMDB0003449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolic Pathways and Regulation of Beta D Galactose

The Leloir Pathway in Beta-D-Galactose Catabolism

Named after Luis Federico Leloir, the Leloir pathway is the principal route for galactose metabolism. wikipedia.org It involves four key enzymes that sequentially modify the galactose molecule. The pathway begins with the conversion of β-D-galactose to its α-anomer, the active form for the subsequent enzymatic steps. wikipedia.orgeyewiki.org This pathway is essential for utilizing dietary galactose, which is commonly derived from the disaccharide lactose (B1674315) found in milk. themedicalbiochemistrypage.org

The initial step in the Leloir pathway is the conversion of this compound to alpha-D-galactose. wikipedia.orgeyewiki.org This reaction is catalyzed by the enzyme galactose mutarotase (B13386317) (GALM), also known as aldose 1-epimerase. themedicalbiochemistrypage.orguniprot.org GALM facilitates the interconversion between the two anomeric forms of D-galactose, ensuring a sufficient supply of the α-anomer required for the subsequent phosphorylation step. uniprot.orguniprot.org While GALM can also act on D-glucose, it exhibits a preference for galactose. uniprot.orguniprot.org The enzyme is present in the cytoplasm of most cells and has been isolated from various organisms, including bacteria, plants, and animals. researchgate.net The catalytic mechanism of human GALM involves a histidine residue acting as a catalytic acid and a glutamate (B1630785) residue acting as a catalytic base. researchgate.net

Once alpha-D-galactose is formed, it is phosphorylated by galactokinase (GALK) to produce galactose-1-phosphate. wikipedia.orgcreative-enzymes.com This reaction utilizes a molecule of ATP as the phosphate (B84403) donor. creative-enzymes.com GALK is the second enzyme in the Leloir pathway and belongs to the GHMP (galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase) superfamily of ATP-dependent enzymes. creative-enzymes.comwisc.edu The structure of galactokinase features two domains with a large cleft between them where the substrates bind. creative-enzymes.com While human and rat galactokinases can phosphorylate 2-deoxy-D-galactose, the enzyme from S. cerevisiae is highly specific for D-galactose. creative-enzymes.com The kinetic mechanism of GALK is sequential, meaning both substrates (α-D-galactose and ATP) must bind to the enzyme before the products are released. wisc.edu

The third and most complex step in the Leloir pathway is catalyzed by galactose-1-phosphate uridylyltransferase (GALT). wikipedia.orgeyewiki.orgnih.gov This enzyme facilitates the transfer of a uridine (B1682114) monophosphate (UMP) group from UDP-glucose to galactose-1-phosphate, resulting in the formation of UDP-galactose and glucose-1-phosphate. wikipedia.orgreactome.orgliberty.edu The reaction proceeds via a "ping-pong" mechanism, where the enzyme reacts with UDP-glucose to form a covalent UMP-histidine intermediate and releases glucose-1-phosphate. wikidoc.orgresearchgate.net Subsequently, galactose-1-phosphate binds to the uridylated enzyme, and the UMP group is transferred to it, forming UDP-galactose and regenerating the enzyme. liberty.eduwikidoc.org GALT has a strict substrate requirement for UDP-glucose or UDP-galactose. researchgate.net

The final enzyme of the Leloir pathway is UDP-galactose-4'-epimerase (GALE). wikipedia.orgeyewiki.org GALE catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. nih.govresearchgate.net This reaction is crucial for two reasons: it regenerates UDP-glucose, which is required for the GALT reaction to continue, and it produces UDP-galactose, a vital precursor for the synthesis of glycoproteins and glycolipids. wikipedia.orgnih.gov In many eukaryotes, including humans, GALE can also interconvert UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govresearchgate.netnih.gov The enzyme functions as a homodimer and utilizes NAD+ as a cofactor in its catalytic cycle. plos.org The interconversion involves the oxidation of the C4 hydroxyl of the sugar, followed by its reduction to the opposite stereochemistry. plos.org

EnzymeGene (Human)Substrate(s)Product(s)Function
Galactose Mutarotase (GALM) GALMThis compoundalpha-D-galactoseAnomeric interconversion uniprot.orguniprot.org
Galactokinase (GALK) GALK1alpha-D-galactose, ATPGalactose-1-phosphate, ADPPhosphorylation wikipedia.orgcreative-enzymes.com
Galactose-1-Phosphate Uridylyltransferase (GALT) GALTGalactose-1-phosphate, UDP-glucoseUDP-galactose, Glucose-1-phosphateUMP transfer wikipedia.orgreactome.org
UDP-Galactose-4'-Epimerase (GALE) GALEUDP-galactoseUDP-glucoseUDP-hexose interconversion wikipedia.orgnih.gov

Alternative Metabolic Routes of this compound

While the Leloir pathway is the primary route for galactose catabolism, alternative pathways exist and can become significant when the Leloir pathway is impaired. scielo.brmdpi.com

Under conditions of high galactose concentration, such as in individuals with deficiencies in the Leloir pathway enzymes, galactose can be shunted into the polyol pathway. mdpi.comnih.gov In this pathway, the enzyme aldose reductase reduces galactose to galactitol (also known as dulcitol). mdpi.comnih.gov Unlike sorbitol, which is formed from glucose in the same pathway and can be further metabolized, galactitol cannot be readily metabolized and diffuses poorly across cell membranes. mdpi.com The accumulation of galactitol within cells can lead to osmotic stress. mdpi.comtaylorandfrancis.com

PathwayKey EnzymeSubstrateProductSignificance
Polyol Pathway Aldose ReductaseGalactose, NADPHGalactitol, NADP+Becomes active with high galactose levels, leading to galactitol accumulation mdpi.comnih.gov

Oxidation to D-Galactonate

Beyond the primary Leloir pathway, galactose can be metabolized through an alternative oxidative route that converts it to D-galactonate. tuscany-diet.netnih.gov This pathway begins with the oxidation of D-galactose at the C1 position, a reaction catalyzed by the NAD+-dependent enzyme galactose dehydrogenase. nih.gov This enzymatic step results in the formation of an intermediate, D-galactono-1,4-lactone (or D-galactono-gamma-lactone). tuscany-diet.netsigmaaldrich.com

This lactone can then be hydrolyzed to D-galactonate. tuscany-diet.net This hydrolysis can occur spontaneously in an aqueous environment or be enzymatically catalyzed by a lactonase to ensure efficiency. tuscany-diet.net The resulting D-galactonate can be further metabolized or excreted. tuscany-diet.net For instance, in some organisms, it can be converted into β-keto-d-galactonate and subsequently enter the pentose (B10789219) phosphate pathway. nih.gov This oxidative pathway is generally considered a minor route under normal physiological conditions but becomes more significant in cases where the primary Leloir pathway is impaired. tuscany-diet.net

Pyrophosphorylase Pathway Contributions

Another alternative route for galactose metabolism is the pyrophosphorylase pathway. nih.gov This pathway is notable because it provides a method for synthesizing UDP-galactose that is independent of the GALT enzyme central to the Leloir pathway. researchgate.net The pyrophosphorylase pathway is dependent on two other enzymes from the Leloir pathway: galactokinase (GALK1) and UDP-galactose 4'-epimerase (GALE). nih.gov

The process initiates with the phosphorylation of galactose to galactose-1-phosphate by GALK1, the same initial step as the Leloir pathway. nih.gov Subsequently, the enzyme UTP-dependent glucose/galactose pyrophosphorylase (UGP) catalyzes the reaction of galactose-1-phosphate with UTP (uridine triphosphate) to form UDP-galactose. nih.govresearchgate.net This pathway represents a salvage mechanism that allows for the production of the essential biosynthetic precursor UDP-galactose, which is vital for the synthesis of glycoproteins and glycolipids. researchgate.netcsic.es While this pathway is active, it is considered to have low activity in humans compared to the GALT-mediated reaction in the Leloir pathway. researchgate.net

Regulation of this compound Metabolism

The utilization of galactose is meticulously regulated at multiple levels, ensuring that the necessary enzymes are produced only when galactose is available and a preferred carbon source like glucose is absent. This regulation involves transcriptional control of gene clusters, allosteric modulation of enzyme activity, and specific transport systems for different anomers of galactose.

Transcriptional Control of Gal Regulon Genes

The genes encoding the enzymes for galactose metabolism are organized into a functional unit known as the GAL regulon, the expression of which is tightly controlled at the transcriptional level. oup.comembopress.org

In the yeast Saccharomyces cerevisiae, the system is a classic model of gene regulation. embopress.org The key players are the transcriptional activator Gal4p, the repressor Gal80p, and the signal transducer or sensor, Gal3p. oup.com Gal4p binds to specific DNA sequences called Upstream Activating Sequences (UASGAL) in the promoters of GAL genes. embopress.org In the absence of galactose, the Gal80p protein binds to Gal4p, masking its activation domain and preventing transcription. oup.comembopress.org When galactose is present, it binds to the Gal3p protein, causing a conformational change that allows Gal3p to interact with Gal80p in the nucleus. nih.gov This interaction sequesters Gal80p away from Gal4p, unmasking the Gal4p activation domain and leading to the robust transcription of the GAL structural genes (GAL1, GAL7, GAL10, GAL2). embopress.orgnih.gov

In the bacterium Escherichia coli, the regulation involves a repressor-based system. The Gal Repressor (GalR) and Gal Iso-repressor (GalS) bind to operator sites in the promoters of the gal operon in the absence of the inducer, D-galactose, thereby blocking transcription. frontiersin.orgnih.gov When intracellular D-galactose is present, it functions as an inducer by binding directly to GalR and GalS. nih.gov This binding causes an allosteric change in the repressors, leading to their dissociation from the DNA operators and allowing transcription of the operon. frontiersin.orgnih.gov

Organism Key Regulatory Proteins Function
Saccharomyces cerevisiaeGal4pTranscriptional activator; binds to UASGAL sites. oup.com
Gal80pRepressor; binds to and inhibits Gal4p in the absence of galactose. oup.com
Gal3pSensor/Inducer; binds galactose and interacts with Gal80p to relieve repression. oup.comnih.gov
Escherichia coliGalR / GalSRepressors; bind to operator sites to block transcription in the absence of galactose. frontiersin.orgnih.gov

Allosteric Regulation of Metabolic Enzymes

Allosteric regulation is a critical component of galactose metabolism, allowing for rapid responses to the presence of the sugar. This is exemplified by the direct binding of D-galactose to regulatory proteins, which alters their function.

In E. coli, the binding of D-galactose to the GalR and GalS repressors is a prime example of allosteric control. nih.gov This binding event induces a conformational change that reduces the repressors' affinity for their DNA operator sites, effectively turning on gene expression. frontiersin.orgnih.gov Research has shown that both the alpha and beta anomers of D-galactose are effective in binding to and inactivating the GalR repressor. nih.govresearchgate.net

In yeast, the interaction between galactose, ATP, and the Gal3p sensor protein is another key allosteric mechanism. psu.edu The binding of galactose and ATP to Gal3p is thought to trigger a conformational shift that enables it to interact with the Gal80p repressor. nih.govpsu.edu This protein-protein interaction is the signal that ultimately leads to the derepression of the GAL genes. nih.gov

Intracellular Anomer Utilization and Transport Systems

The stereochemistry of galactose is a crucial factor in its metabolism, with transport and enzymatic reactions often being specific to one anomer. This compound is the anomer released from the hydrolysis of lactose. chalmers.se However, the first enzyme in the Leloir pathway, galactokinase (GalK), specifically acts on alpha-D-galactose. oup.comuoa.gr This necessitates the conversion of the beta anomer to the alpha anomer.

This conversion is catalyzed by the enzyme galactose mutarotase (encoded by the galM gene in E. coli) or the aldose-1-epimerase activity of the Gal10 protein in yeast. chalmers.sesmpdb.canih.gov While the anomers can interconvert spontaneously in an aqueous solution, this process is too slow to support metabolic needs, making enzymatic mutarotation essential. oup.com

Furthermore, transport systems can exhibit anomeric specificity. In the yeast Kluyveromyces lactis, genetic and spectroscopic evidence indicates that only the beta-anomer of galactose is transported into the cell. oup.comoup.com Once inside, it must be converted to the alpha-anomer by the mutarotase activity of Gal10 to be phosphorylated by galactokinase and enter the Leloir pathway. oup.com In E. coli, the Mgl transport system is capable of efficiently transporting alpha-D-galactose in addition to the beta-anomer. nih.gov

Process Anomer Specificity Key Proteins/Systems Organism Example
Transport Prefers β-D-galactoseHgt1p, Lac12pKluyveromyces lactis oup.comoup.com
Transports α- and β-D-galactoseMgl SystemEscherichia coli nih.gov
Initial Phosphorylation Requires α-D-galactoseGalactokinase (GalK)Widespread oup.comuoa.gr
Anomer Conversion Converts β-D-galactose to α-D-galactoseGalactose Mutarotase (GalM), Aldose-1-epimerase (Gal10)E. coli, Yeasts smpdb.canih.gov

Biological Roles and Physiological Significance of Beta D Galactose

Beta-D-Galactose as a Precursor in Glycosylation

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a vital post-translational modification that significantly influences the properties and functions of these biomolecules. This compound is a central player in this process, primarily in its activated form, uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose). nih.gov UDP-galactose is synthesized through the Leloir pathway, where it can be formed from UDP-glucose by the action of UDP-galactose 4-epimerase or from galactose-1-phosphate. nih.gov This activated sugar donor is then utilized by various glycosyltransferases to incorporate galactose into growing glycan chains. nih.gov

Formation of Galactosylated Glycoconjugates

The incorporation of this compound is essential for the synthesis of a diverse array of glycoconjugates, which are integral to cell structure and signaling. nih.gov These molecules are broadly classified into glycoproteins and glycolipids, as well as proteoglycans.

Glycoproteins are proteins that have oligosaccharide chains (glycans) covalently attached to their polypeptide backbones. openstax.org Similarly, glycolipids consist of a lipid moiety linked to a carbohydrate. quora.com this compound is a common constituent of the glycan portions of both these molecules, often found in terminal positions or as part of the core structure. umaryland.edu The process of glycosylation, which forms these complex molecules, involves the attachment of carbohydrates to lipids or proteins through N- or O-glycosidic bonds. lndcollege.co.in

The presence of galactose in glycoproteins and glycolipids is crucial for a variety of cellular functions, including cell-cell recognition, adhesion, and signaling. quora.com These molecules are often located on the cell surface, where their carbohydrate portions extend into the extracellular environment, contributing to the glycocalyx. openstax.org

Table 1: Examples of Glycoconjugates Containing this compound

Glycoconjugate ClassSpecific ExampleFunction
Glycoproteins Cell surface receptorsMediate cell signaling and recognition. quora.com
ImmunoglobulinsParticipate in the immune response. lndcollege.co.in
Glycolipids GangliosidesModulate cell signaling and recognition in the nervous system. umaryland.edu
Galactocerebrosides (B1148508)Major components of the myelin sheath. nih.gov

Proteoglycans are a specialized class of glycoproteins characterized by having one or more covalently attached glycosaminoglycan (GAG) chains. nih.gov Keratan (B14152107) sulfates (KS) are a type of GAG composed of repeating disaccharide units of N-acetyllactosamine, which consists of D-galactose and N-acetylglucosamine linked via a β1-4 bond. nih.govoup.com

There are different types of keratan sulfates, distinguished by their linkage to the core protein and tissue distribution. nih.gov For instance, KS-I is found in the cornea, while KS-II is prevalent in skeletal tissues. nih.gov The cornea is the tissue with the highest concentration of KS in the human body. oup.com The structure of KS can vary in terms of chain length and the degree and pattern of sulfation on both the galactose and N-acetylglucosamine residues. nih.gov This structural heterogeneity contributes to the diverse biological functions of keratan sulfate (B86663) proteoglycans, which are involved in tissue hydration, cell adhesion, and the organization of the extracellular matrix. nih.govoup.com

Role in Specific Tissue Development and Function

The incorporation of this compound into glycoconjugates is not only a general cellular process but is also critical for the development and function of specific tissues.

The myelin sheath, a specialized membrane that insulates nerve cell axons, is rich in lipids, particularly galactolipids. nih.gov The two most abundant galactolipids in myelin are galactocerebroside (GalC) and its sulfated derivative, sulfatide. nih.gov The synthesis of these essential molecules begins with the transfer of galactose from UDP-galactose to ceramide, a reaction catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT). nih.govpnas.org

Genetic studies in mice have demonstrated the critical role of these galactolipids in myelin formation and function. Mice lacking the CGT enzyme, and therefore unable to synthesize GalC and sulfatide, exhibit severe neurological problems, including tremors and paralysis. nih.gov Ultrastructural analysis of these animals reveals hypomyelination and unstable myelin sheaths, indicating that galactolipids are essential for the proper cell-cell interactions required for myelin formation and maintenance. nih.govpnas.org

Collagen, the most abundant protein in mammals, undergoes a unique form of O-linked glycosylation. mdpi.com This post-translational modification involves the addition of a single galactose residue or a glucose-galactose disaccharide to the hydroxyl group of specific hydroxylysine residues within the collagen polypeptide chains. nih.govnih.gov

This glycosylation process is initiated by the action of two specific enzymes, collagen β(1-O)galactosyltransferases, which correspond to the proteins GLT25D1 and GLT25D2. nih.govnih.gov These enzymes catalyze the transfer of galactose from UDP-galactose to hydroxylysine residues in collagen. nih.gov The subsequent addition of glucose is then carried out by a different enzyme. nih.gov While the precise biological significance of collagen glycosylation is still being fully elucidated, it is understood to influence collagen secretion and the formation of collagen fibrils. mdpi.com

Table 2: Enzymes Involved in this compound Incorporation

ProcessEnzymeSubstratesProduct
Myelin Sheath Synthesis UDP-galactose:ceramide galactosyltransferase (CGT)UDP-galactose, CeramideGalactocerebroside nih.gov
Collagen O-Glycosylation Collagen β(1-O)galactosyltransferases (GLT25D1/GLT25D2)UDP-galactose, Hydroxylysine (in collagen)Galactosyl-hydroxylysine (in collagen) nih.govnih.gov

This compound in Cellular Recognition and Communication

This compound is a fundamental monosaccharide that plays a critical role in cellular recognition and communication processes. It rarely acts in isolation; instead, it is a key component of more complex carbohydrate structures, known as glycans, which are attached to proteins and lipids to form glycoproteins and glycolipids. nih.gov These galactosylated glycoconjugates are integral to the structure and function of cell membranes and the extracellular matrix, mediating interactions between cells and their environment. nih.govresearchgate.net

One of the most well-documented roles of this compound in cellular recognition is its function as a terminal sugar residue on cell surface glycans. These terminal galactose units can be recognized and bound by a class of proteins called lectins. Galectins, a specific family of beta-galactoside-binding lectins, are crucial for modulating cell-cell and cell-matrix interactions, thereby influencing processes such as cell adhesion, migration, and signaling. nih.gov For example, the interaction between galectins and galactose-containing glycans is involved in immune responses, inflammation, and cancer progression.

This compound is also a key determinant of the ABO blood group system. The antigens on the surface of red blood cells that define blood types are glycans. In individuals with type A and type O blood, two galactose monomers are present in the antigen structure, while type B antigens contain three galactose monomers. wikipedia.org This variation in glycan structure, specifically the presence and linkage of terminal galactose residues, is what the immune system recognizes to distinguish between self and non-self blood cells.

Furthermore, specific glycolipids, such as galactocerebrosides and gangliosides, are abundant in the nervous system. rug.nlumaryland.edu Galactocerebrosides are a primary component of myelin, the protective sheath that insulates nerve fibers, highlighting the importance of galactose in the proper structure and function of the nervous system. rug.nl Gangliosides, which contain sialic acid and galactose, are involved in modulating cell signal transduction pathways and neuronal function.

The anomeric form of galactose (alpha or beta) is also crucial for its biological function. For instance, while alpha-D-galactose is primarily a carbon source, this compound can serve as an inducer for the synthesis of UDP-galactose, which is essential for biosynthetic glycosylation. researchgate.net This differential role underscores the specificity of cellular recognition at the molecular level. In certain cellular contexts, such as pancreatic beta-cells, the stereoisomerism of sugars is critical for recognition. These cells can distinguish between D-glucose and other stereoisomers like D-galactose, with only glucose effectively stimulating insulin (B600854) release. nih.gov

Glycoconjugate Class Specific Example(s) Role in Cellular Recognition/Communication
Glycoproteins Cell surface receptorsLigand binding, signal transduction, cell adhesion
Glycolipids ABO blood group antigensDetermines blood type (A, B, O) by presenting specific galactose linkages for immune recognition. wikipedia.org
GalactocerebrosidesMajor lipid of myelin sheath in nervous tissue, essential for nerve insulation and function. rug.nl
GangliosidesModulate cell signaling and neuronal interactions in the nervous system. umaryland.edu
Proteoglycans Keratan sulfateStructural support, cellular adhesion, and intracellular signaling. nih.gov

Endogenous Production and Homeostasis of this compound

The human body maintains a steady supply of galactose for its metabolic and biosynthetic needs not only through dietary intake but also through endogenous production. nih.gov This internal synthesis is crucial for ensuring that tissues have an adequate supply of galactose for creating essential galactosylated glycoconjugates, even when dietary sources are limited. pharmacy180.com

The primary pathway for both the metabolism of dietary galactose and the endogenous synthesis of its activated form is the Leloir pathway. wikipedia.org A key enzyme in this pathway, UDP-galactose 4'-epimerase (GALE), can reversibly convert UDP-glucose into UDP-galactose. wikipedia.orgpharmacy180.com Since UDP-glucose can be synthesized from glucose-1-phosphate, which is readily available from glucose metabolism, the body can produce UDP-galactose endogenously to meet all tissue requirements. pharmacy180.com This UDP-galactose then serves as the donor of galactose units for the synthesis of glycoproteins, glycolipids, and other essential macromolecules. pharmacy180.com

Research has demonstrated that humans can synthesize significant quantities of galactose. Studies involving isotopic labeling have shown that both healthy individuals and patients with classic galactosemia (a genetic disorder affecting the GALT enzyme in the Leloir pathway) produce gram quantities of galactose per day. nih.gov The rate of endogenous galactose synthesis has been measured to be in the range of 0.53 to 1.05 mg/kg per hour. nih.gov This endogenous production is a critical factor, as it explains why patients with galactosemia continue to have elevated levels of galactose metabolites even on a strict galactose-restricted diet. nih.govnih.gov

Homeostasis of galactose is tightly regulated to prevent both deficiency and excess. When galactose levels are low, endogenous synthesis via the epimerization of UDP-glucose ensures a continuous supply for biosynthetic reactions. pharmacy180.com When dietary galactose is consumed, it is primarily metabolized in the liver. researchgate.net It is first phosphorylated by galactokinase (GALK) to form galactose-1-phosphate. pharmacy180.com Then, galactose-1-phosphate uridylyltransferase (GALT) converts it to UDP-galactose. pharmacy180.com This UDP-galactose can then be either used for glycosylation reactions or converted to UDP-glucose by GALE to enter the mainstream of glucose metabolism for energy production. wikipedia.orgpharmacy180.com

Disruptions in galactose homeostasis can lead to pathological conditions. The accumulation of galactose and its metabolites, as seen in galactosemia, can cause severe health issues. reddit.comyoutube.com Conversely, an inability to properly synthesize galactosylated molecules can also lead to congenital disorders of glycosylation, which have a wide range of clinical manifestations. nih.gov

Pathway/Process Key Enzyme(s) Function in Homeostasis Significance
Leloir Pathway Galactokinase (GALK), Galactose-1-phosphate uridylyltransferase (GALT), UDP-galactose 4'-epimerase (GALE)Central hub for interconverting galactose and glucose derivatives. wikipedia.orgEnables both the utilization of dietary galactose and the endogenous synthesis of UDP-galactose from glucose. pharmacy180.com
Endogenous Synthesis UDP-galactose 4'-epimerase (GALE)Converts UDP-glucose to UDP-galactose. pharmacy180.comProvides a constant supply of activated galactose for biosynthesis, independent of dietary intake. nih.gov
Hexoneogenesis (Multiple enzymes)Synthesis of hexoses (like galactose) from smaller molecules. wikipedia.orgrug.nlContributes to the endogenous pool of galactose, particularly for processes like lactose (B1674315) synthesis during lactation. wikipedia.org
Lysosomal Degradation β-galactosidaseBreaks down complex carbohydrates (glycoproteins, glycolipids) to recycle monosaccharides like galactose. pharmacy180.comPart of the cellular turnover process, allowing for the reuse of galactose (salvage pathway). researchgate.net

Enzymatic Activities and Biocatalysis Involving Beta D Galactose

Beta-Galactosidase (β-D-galactoside galactohydrolase) Functionality

Beta-galactosidase (EC 3.2.1.23) is a glycoside hydrolase enzyme that demonstrates significant versatility through its hydrolytic and transferase activities. wikipedia.orgscielo.br It is a critical enzyme in the metabolism of lactose (B1674315) and the production of valuable oligosaccharides. scielo.brnih.gov

The primary function of β-galactosidase is to catalyze the hydrolysis of the β-glycosidic bond in β-D-galactosides. wikipedia.org This reaction involves the cleavage of terminal non-reducing β-D-galactose residues from a larger molecule. wikipedia.org The most well-known example is the hydrolysis of the disaccharide lactose into its constituent monosaccharides, galactose and glucose. nih.gov This hydrolytic action is essential for organisms, including humans, to utilize lactose as an energy source. wikipedia.orgnih.gov

Beyond lactose, the enzyme can act on a range of substrates where a galactose molecule is linked via a β-glycosidic bond to another organic moiety. wikipedia.org This includes artificial chromogenic substrates like 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), which, upon cleavage, forms an intensely blue product, making it a valuable tool in molecular biology for detecting enzyme activity. wikipedia.orgnih.gov While its primary specificity is for β-D-galactosides, it can also cleave fucosides and arabinosides, albeit at a much lower rate. wikipedia.org

In addition to hydrolysis, where water acts as the acceptor for the galactose unit, β-galactosidases can catalyze transgalactosylation (also referred to as transglycosylation) reactions. acs.orgmdpi.com In this process, the enzyme transfers the galactosyl moiety from a donor substrate (like lactose) to an acceptor molecule other than water. oup.comfao.org This acceptor can be another sugar molecule, such as glucose, lactose itself, or even alcohols and other compounds. mdpi.comacs.org

This transferase activity is kinetically controlled and is particularly significant at high substrate concentrations, where the acceptor molecules can effectively compete with water for the galactosyl-enzyme intermediate. mdpi.comfao.org The balance between hydrolysis and transgalactosylation is influenced by several factors, including the source of the enzyme, substrate concentration, pH, and temperature. scielo.brfao.org

A key outcome of the transgalactosylation activity of β-galactosidase is the production of allolactose (B1665239) and a diverse range of galacto-oligosaccharides (GOS). nih.govnih.gov

Allolactose: When lactose is the substrate, the enzyme can transfer the galactose unit from one lactose molecule to the C6 hydroxyl group of the glucose moiety of another lactose molecule, forming allolactose (Gal-β(1→6)-Glc). nih.gov Allolactose is the natural inducer of the lac operon in Escherichia coli. nih.gov

Galacto-Oligosaccharides (GOS): GOS are complex sugars consisting of a chain of galactose units attached to a terminal glucose molecule. nih.gov They are synthesized when β-galactosidase uses lactose as both the galactose donor and acceptor, resulting in oligosaccharides with varying degrees of polymerization and different glycosidic linkages, such as β(1→3), β(1→4), and β(1→6). nih.govcore.ac.uk GOS are recognized as prebiotics, as they can promote the growth of beneficial gut bacteria like bifidobacteria. nih.govfrontiersin.org The specific structure and yield of the GOS mixture depend heavily on the enzyme source. For instance, β-galactosidases from different bifidobacterial strains can produce GOS mixtures with varying compositions, including disaccharides like allolactose and trisaccharides such as 3'-galactosyllactose (B8462677) and 6'-galactosyllactose. nih.gov

β-Galactosidase exhibits high specificity for the galactosyl portion of its substrates but is less specific for the aglycone (the non-sugar) part. nih.gov The enzyme is highly specific for D-galactose, and the correct orientation of the hydroxyl groups at the 2, 3, and 4 positions of the galactose ring is crucial for catalytic activity. nih.gov

The active site of β-galactosidase, particularly the well-studied enzyme from E. coli (LacZ), is located within one of its domains and is formed by elements from different subunits of its tetrameric structure. wikipedia.org Structural and mutagenesis studies have identified key amino acid residues essential for catalysis. nih.gov For many β-galactosidases, the reaction proceeds via a double displacement mechanism involving two critical glutamate (B1630785) residues: one acting as a catalytic nucleophile and the other as a general acid/base catalyst. nih.gov For example, in the β-galactosidase from Bacillus circulans, residues E447 (acid/base catalyst) and E532 (nucleophile) have been identified as essential for catalysis. nih.gov Additionally, highly conserved histidine residues, such as H345 and H379 in the B. circulans enzyme, play a role in stabilizing the transition state during the reaction. nih.gov

Transgalactosylation and Transglycosylation Properties

Characterization of Beta-D-Galactose-Related Enzymes

The functional properties of enzymes that act on this compound, such as β-galactosidases, are often characterized through detailed kinetic analysis.

Kinetic analysis provides quantitative measures of an enzyme's efficiency and its affinity for substrates. The Michaelis-Menten constant (Km) and the maximal velocity (Vmax) are key parameters determined from these studies. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate (a lower Km indicates higher affinity). Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

The kinetic parameters of β-galactosidases can vary significantly depending on the enzyme's source (e.g., bacterial, fungal, yeast) and the specific substrate being analyzed. For example, a study on β-galactosidase from Elizabethkingia meningoseptica acting on the artificial substrate p-nitrophenyl-β-D-galactopyranoside (pNP-β-D-Gal) determined a Km of 0.9010 mM and a Vmax of 4.781 mM/s. biorxiv.org Such data are crucial for comparing the catalytic efficiencies of different enzymes and for optimizing industrial processes like GOS production or lactose hydrolysis. researchgate.net

Kinetic Parameters of Various β-Galactosidases
Enzyme SourceSubstrateKm (mM)Vmax (mM/s)Reference
Elizabethkingia meningosepticap-Nitrophenyl-β-D-galactopyranoside0.90104.781 biorxiv.org

This table presents a selection of reported kinetic values to illustrate the range of catalytic properties among β-galactosidases. Values can vary based on experimental conditions.

Structural Biology of Enzymes (e.g., GH35 Beta-Galactosidases, LacZ)

The enzymatic hydrolysis of this compound is carried out by β-galactosidases, enzymes that have been extensively studied to understand their structure and catalytic mechanism. These enzymes are classified into different glycoside hydrolase (GH) families based on their amino acid sequences, with GH2 and GH35 being among the most prominent families containing β-galactosidases.

Glycoside Hydrolase Family 35 (GH35)

β-galactosidases belonging to the GH35 family are found in a wide range of organisms, including bacteria, fungi, plants, and animals. proquest.com These enzymes catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from various substrates. proquest.com Structurally, GH35 enzymes are characterized by a catalytic domain with a classic (α/β)8 TIM barrel fold. proquest.com This barrel structure houses the active site where catalysis occurs.

The catalytic machinery of GH35 β-galactosidases involves two key glutamic acid residues that act as the general acid/base and nucleophile. proquest.com The hydrolysis proceeds via a classical Koshland retaining mechanism, resulting in the net retention of the anomeric configuration of the released galactose. proquest.com

Crystal structures of GH35 β-galactosidases, such as those from Trichoderma reesei and Penicillium sp., have provided detailed insights into their architecture. proquest.com These structures reveal a multi-domain organization, typically consisting of the catalytic TIM barrel domain and several smaller accessory domains that are thought to be involved in substrate recognition and binding. proquest.comresearchgate.net The active site is a deep cleft on the C-terminal side of the TIM barrel, where a single galactose molecule binds in a chair conformation. proquest.com

LacZ β-Galactosidase: A GH2 Family Member

The β-galactosidase from Escherichia coli, encoded by the lacZ gene, is arguably one of the most studied enzymes in history and a member of the GH2 family. asm.orgnih.gov Its role was pivotal in the development of the operon model of gene regulation. asm.orgnih.gov The LacZ enzyme is a homotetramer, with each of the four identical subunits comprising 1023 amino acids. nih.gov

Each monomer of LacZ is composed of five distinct domains. asm.org The third domain forms a TIM barrel which contains the active site. asm.org The active site is located in a deep pocket at the C-terminal end of this barrel. asm.orgnih.gov For full activity, the enzyme is dependent on the presence of divalent cations, such as Mg2+, and monovalent cations, like Na+ or K+. nih.gov

The catalytic mechanism of LacZ is a double displacement reaction. nih.gov The first step, termed galactosylation, involves the nucleophilic attack by the side chain of glutamate residue 537 (Glu537) on the anomeric carbon of the galactose moiety of the substrate. asm.orgnih.govresearchgate.net This is accompanied by proton donation from another glutamate, Glu461, to the glycosidic oxygen, facilitating the departure of the aglycon group and forming a covalent galactosyl-enzyme intermediate. asm.orgnih.govresearchgate.net In the second step, degalactosylation, a water molecule, activated by Glu461 acting as a base, attacks the anomeric carbon of the covalent intermediate, releasing galactose and regenerating the free enzyme. asm.orgnih.govresearchgate.net Both steps proceed through a planar oxocarbenium ion-like transition state. asm.orgnih.govresearchgate.net

Table 1: Comparison of Structural and Catalytic Features of GH35 and LacZ (GH2) β-Galactosidases

FeatureGH35 β-GalactosidasesLacZ (GH2) β-Galactosidase
Glycoside Hydrolase FamilyGH35GH2
Catalytic Domain Fold(α/β)8 TIM barrel(α/β)8 TIM barrel
Quaternary StructureVaries (e.g., monomeric, dimeric)Homotetramer
Key Catalytic ResiduesTwo glutamic acid residues (nucleophile and acid/base)Glu537 (nucleophile), Glu461 (acid/base)
Catalytic MechanismRetaining double displacementRetaining double displacement
Metal Ion RequirementGenerally not requiredDependent on divalent (Mg2+) and monovalent (Na+/K+) cations
Source OrganismsBacteria, Fungi, Plants, AnimalsEscherichia coli

Microbial Fermentation and Enzyme-Catalyzed Conversion of D-Galactose

D-galactose, a monosaccharide that is a constituent of lactose, is a valuable carbon source for many microorganisms and can be converted into a range of value-added products through fermentation and enzymatic processes. proquest.comnih.gov

Microbial Fermentation of D-Galactose

Microorganisms have evolved different metabolic pathways to utilize D-galactose. The two primary pathways for D-galactose catabolism in bacteria are the Leloir pathway and the tagatose-6-phosphate pathway. asm.orgnih.govnih.gov

The Leloir Pathway: This is a widely distributed pathway for D-galactose metabolism. wikipedia.org It involves a series of enzymatic reactions that convert D-galactose into glucose-1-phosphate, which can then enter glycolysis. wikipedia.org The key enzymes in this pathway are galactokinase (GalK), galactose-1-phosphate uridylyltransferase (GalT), and UDP-galactose-4-epimerase (GalE). nih.gov In the first step, β-D-galactose is converted to α-D-galactose by galactose mutarotase (B13386317). wikipedia.org Then, galactokinase phosphorylates α-D-galactose to galactose-1-phosphate. wikipedia.org Subsequently, galactose-1-phosphate uridylyltransferase converts galactose-1-phosphate to UDP-galactose. wikipedia.org Finally, UDP-galactose-4-epimerase converts UDP-galactose to UDP-glucose, which can then be converted to glucose-1-phosphate. wikipedia.org

The Tagatose-6-Phosphate Pathway: This pathway is another route for D-galactose catabolism found in several bacteria. asm.orgnih.gov In this pathway, D-galactose is first phosphorylated to galactose-6-phosphate, which is then isomerized to tagatose-6-phosphate. mdpi.com Tagatose-6-phosphate is subsequently phosphorylated to tagatose-1,6-bisphosphate, which is then cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (B84403) and glyceraldehyde-3-phosphate, both of which are intermediates of glycolysis. mdpi.com

The preferred pathway for galactose utilization can vary among different microorganisms. nih.gov For example, in some bacteria, both pathways are present, but one may be dominant under specific conditions. nih.gov

In the yeast Saccharomyces cerevisiae, D-galactose is metabolized through the Leloir pathway. researchgate.net The expression of the genes encoding the enzymes of this pathway is tightly regulated, being induced by the presence of galactose and repressed by the presence of glucose. nih.govresearchgate.net

Enzyme-Catalyzed Conversion of D-Galactose

Beyond its use as a carbon source for microbial growth and the production of biofuels like ethanol, D-galactose can be enzymatically converted into other valuable products. proquest.comnih.gov A significant example is the conversion of D-galactose to D-tagatose. nih.govresearchgate.net

D-tagatose is a rare sugar that has gained attention as a low-calorie sweetener with prebiotic properties. nih.gov The enzymatic conversion of D-galactose to D-tagatose is catalyzed by the enzyme L-arabinose isomerase. nih.govresearchgate.net This enzyme can isomerize D-galactose to D-tagatose, and this bioconversion is considered a promising method for the industrial production of D-tagatose. nih.govresearchgate.net Research has focused on finding and engineering L-arabinose isomerases with improved stability and efficiency for this conversion process. nih.govnih.gov

Table 3: Pathways and Products of D-Galactose Bioconversion

ProcessKey Pathway(s)Key Enzyme(s)Organism TypePrimary Product(s)
FermentationLeloir PathwayGalactokinase, Galactose-1-phosphate uridylyltransferase, UDP-galactose-4-epimeraseBacteria, YeastEthanol, Organic acids, Biomass
FermentationTagatose-6-Phosphate PathwayGalactose-6-phosphate isomerase, Tagatose-6-phosphate kinase, Tagatose-1,6-bisphosphate aldolaseBacteriaEthanol, Organic acids, Biomass
Enzymatic ConversionIsomerizationL-arabinose isomeraseEnzymatic (in vitro)D-tagatose

Clinical Implications and Pathophysiological Research of Beta D Galactose

Inborn Errors of Beta-D-Galactose Metabolism (Galactosemia)

Galactosemia is a group of inherited metabolic disorders characterized by the inability to properly metabolize galactose. rsc.org This leads to the accumulation of galactose and its metabolites in the blood and tissues, resulting in a range of clinical symptoms that can be life-threatening in infancy if not diagnosed and managed early. rsc.orgjournal-jop.org The primary pathway for galactose metabolism is the Leloir pathway, and deficiencies in the enzymes of this pathway are the underlying cause of galactosemia. researchgate.netsci-hub.se

Deficiencies in Leloir Pathway Enzymes (GALK1, GALT, GALE, GALM)

The Leloir pathway involves a series of four key enzymes that convert this compound into glucose-1-phosphate. semanticscholar.org Genetic mutations leading to deficiencies in these enzymes result in different types of galactosemia, each with varying degrees of severity. researchgate.netnih.gov

The initial step in the Leloir pathway is the conversion of β-D-galactose to α-D-galactose by the enzyme galactose mutarotase (B13386317) (GALM) . researchgate.netsemanticscholar.org A deficiency in GALM leads to Type IV galactosemia. sci-hub.se Subsequently, galactokinase (GALK1) phosphorylates α-D-galactose to form galactose-1-phosphate. rsc.orgnih.gov A deficiency in GALK1 causes Type II galactosemia. nih.gov The most common and severe form of the disorder, classical galactosemia (Type I), is caused by a deficiency in galactose-1-phosphate uridylyltransferase (GALT) . nih.govnih.gov This enzyme is responsible for the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. researchgate.netmdpi.com Finally, UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, a reversible reaction crucial for both galactose metabolism and the synthesis of UDP-galactose for glycosylation reactions. researchgate.netsci-hub.se A deficiency in GALE results in Type III galactosemia, which has both a benign form and a more severe systemic form. nih.gov

Accumulation of Toxic this compound Metabolites

The enzymatic blocks in the Leloir pathway lead to the accumulation of upstream metabolites, which are shunted into alternative metabolic routes, resulting in the production of toxic compounds. researchgate.net In classical galactosemia (GALT deficiency), the primary accumulating toxic metabolite is galactose-1-phosphate . mdpi.comfrontiersin.org High levels of galactose-1-phosphate are believed to sequester phosphate (B84403) and interfere with other metabolic processes. researchgate.net

Impact on Glycosylation Processes in Congenital Disorders of Glycosylation (CDGs)

Congenital disorders of glycosylation (CDGs) are a group of genetic disorders that affect the synthesis of glycans, which are sugar chains attached to proteins and lipids. nih.gov Deficiencies in the Leloir pathway can impact glycosylation by altering the availability of UDP-galactose, a crucial sugar donor for the synthesis of glycoproteins and glycolipids. semanticscholar.orgresearchgate.net

In some types of CDG, supplementation with D-galactose has been explored as a therapeutic strategy. plos.org For instance, in PGM1-CDG, where there is a defect in phosphoglucomutase 1, galactose supplementation is hypothesized to increase the intracellular concentrations of galactose-1-phosphate and subsequently UDP-galactose, thereby improving glycosylation. plos.org Similarly, in SLC35A2-CDG, a disorder affecting the transport of UDP-galactose into the Golgi apparatus, oral galactose has been shown to improve the glycosylation of proteins like transferrin. plos.orgspandidos-publications.com Conversely, a deficiency in the Golgi enzyme UDP-Gal:N-acetylglucosamine β-1,4-galactosyltransferase I (β4GalT I), which transfers galactose from UDP-galactose to N-acetylglucosamine, leads to CDG-IId, a severe neurological disease characterized by the loss of galactose and sialic acid from glycoproteins. nih.govnih.gov These findings highlight the intricate link between galactose metabolism and the proper functioning of glycosylation pathways.

This compound in Cellular Senescence and Aging Models

Beyond its role in metabolic disorders, D-galactose has been widely utilized in research to induce premature aging or cellular senescence in various experimental models. semanticscholar.org Chronic administration of D-galactose to animals can mimic many of the biochemical and physiological changes associated with natural aging, providing a valuable tool to study the mechanisms of aging and test potential anti-aging interventions. sci-hub.seplos.org

Induction of Oxidative Stress and Advanced Glycation End-Products (AGEs)

One of the primary mechanisms by which D-galactose induces an aging-like phenotype is through the induction of oxidative stress. journal-jop.orgnih.gov Excess D-galactose can be metabolized by galactose oxidase, producing hydrogen peroxide, a reactive oxygen species (ROS). researchgate.net This increase in ROS can overwhelm the cell's antioxidant defense systems, leading to damage to lipids, proteins, and DNA. plos.orgplos.org

Furthermore, as a reducing sugar, D-galactose can participate in non-enzymatic glycation reactions with proteins and lipids, leading to the formation of Advanced Glycation End-Products (AGEs) . researchgate.netnih.gov The accumulation of AGEs is a hallmark of aging and is implicated in the pathogenesis of many age-related diseases. journal-jop.org AGEs can cross-link proteins, impairing their function, and can also interact with their receptor (RAGE), triggering inflammatory responses and further increasing oxidative stress. researchgate.netplos.org

Effects on Mitochondrial Dysfunction and Apoptosis

Mitochondria, the powerhouses of the cell, are both a major source and a primary target of oxidative stress. In D-galactose-induced aging models, mitochondrial dysfunction is a prominent feature. rsc.orgsci-hub.se The increased oxidative stress can damage mitochondrial DNA, proteins, and lipids, leading to impaired electron transport chain function and reduced ATP production. rsc.orgnih.gov This can result in a vicious cycle, where dysfunctional mitochondria produce even more ROS, further exacerbating cellular damage. nih.gov

The accumulation of cellular damage and mitochondrial dysfunction can ultimately trigger programmed cell death, or apoptosis . sci-hub.se D-galactose has been shown to induce apoptosis in various cell types, including neurons and cardiomyocytes. sci-hub.seresearchgate.net This process is often mediated by the release of cytochrome c from the mitochondria and the activation of caspases, a family of proteases that execute the apoptotic program. sci-hub.se For instance, studies have shown that D-galactose can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, tipping the balance towards cell death. sci-hub.se The upregulation of senescence-associated genes like p53 and p16 is also a common finding in D-galactose-induced senescence. frontiersin.orgaging-us.com

Neurobehavioral and Cognitive Impairment Studies

Chronic systemic exposure to D-galactose in animal models, including mice, rats, and Drosophila, has been shown to accelerate senescence and is widely used to model aging. wikipedia.orgresearchgate.net This induced-aging model recapitulates many features of natural aging, including neurobehavioral and cognitive deficits. researchgate.netnih.gov Studies have demonstrated that D-galactose administration can lead to impaired learning and memory, as well as reduced exploratory activity. jst.go.jp A systematic review and meta-analysis of studies using this model found that D-galactose administration in rodents significantly impaired cognition-related outcomes. nih.govplos.org

The mechanisms underlying D-galactose-induced neurobehavioral and cognitive impairment are believed to involve oxidative stress, mitochondrial dysfunction, and neuroinflammation. researchgate.netxiahepublishing.com The metabolism of excess D-galactose can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to neurons. xiahepublishing.com Additionally, D-galactose has been shown to decrease the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and reduce the levels of neurotransmitters such as dopamine (B1211576) and serotonin. jst.go.jpxiahepublishing.com Histological studies have revealed neuronal loss and degeneration in the hippocampus of D-galactose-treated animals, a brain region critical for learning and memory. jst.go.jpxiahepublishing.com Some research has also combined D-galactose with other agents like aluminum chloride to induce more pronounced Alzheimer's disease-like symptoms, including cognitive impairments and neuronal damage. xiahepublishing.com

Senescence-Associated Beta-Galactosidase (SA-β-gal) as a Biomarker

Senescence-associated beta-galactosidase (SA-β-gal) is a widely used biomarker for cellular senescence, a state of irreversible cell cycle arrest. wikipedia.orgrsc.org The activity of this lysosomal hydrolase, which cleaves terminal β-D-galactose residues, is detectable at a specific pH of 6.0 in senescent cells. wikipedia.orgnih.govfrontiersin.org This phenomenon is attributed to the overexpression and accumulation of the endogenous lysosomal beta-galactosidase, encoded by the GLB1 gene, specifically in senescent cells. wikipedia.orgrsc.orgfrontiersin.org

The detection of SA-β-gal activity is a common method to identify senescent cells both in vitro and in vivo. frontiersin.org The most common assay involves the use of the chromogenic substrate X-gal (5-bromo-4-chloro-3-indoyl β-d-galactopyranoside), which is cleaved by β-galactosidase to produce a blue precipitate in stained cells. wikipedia.orgnih.gov While SA-β-gal is a reliable and easily detectable marker, it's important to note that its activity is not exclusively specific to senescence and can also be elevated due to increased lysosomal biogenesis or in terminally differentiated cells. frontiersin.orgresearchgate.net Therefore, it is often recommended to use it in conjunction with other senescence markers for conclusive results. researchgate.net

This compound and Disease Mechanisms

Role in Myocardial Cell Senescence

D-galactose has been implicated in the induction of senescence in myocardial cells, contributing to cardiac aging and dysfunction. nih.govfrontiersin.org Studies have shown that administration of D-galactose can increase the number of senescent cells in cardiac tissue, leading to a reduced regenerative capacity and a state of low-grade inflammation. nih.gov This induced cardiac senescence is often characterized by an increase in senescence markers such as SA-β-gal staining and the expression of p16 and p21. nih.govfrontiersin.org

The underlying mechanisms are thought to involve oxidative stress. nih.gov Excess D-galactose can be converted to galactitol, which accumulates in cells, causing swelling and dysfunction. nih.gov Furthermore, D-galactose metabolism can lead to the formation of advanced glycation end-products (AGEs) and reactive oxygen species (ROS), which accelerate the aging process in the heart. nih.govnih.gov Research has demonstrated that D-galactose treatment in cardiomyocytes increases ROS production and upregulates the expression of CD38, an enzyme that consumes NAD+. frontiersin.org The subsequent decrease in NAD+ levels can impair the function of sirtuin 1 (Sirt1), a protein crucial for protecting against cellular senescence and oxidative stress. frontiersin.org In animal models, D-galactose-induced cardiac aging has been associated with cardiac hypertrophy, inflammation, and mitochondrial dysfunction. nih.govdoi.org

Induction of Glioblastoma Cell Senescence

D-galactose has been shown to induce senescence in glioblastoma (GBM) cells, suggesting a potential therapeutic avenue for this aggressive brain tumor. nih.govnih.gov Treatment of glioblastoma cell lines with D-galactose leads to typical characteristics of senescence, including reduced cell proliferation, a hypertrophic morphology, and increased activity of senescence-associated β-galactosidase (SA-β-gal). nih.govresearchgate.net Furthermore, D-galactose treatment upregulates the expression of senescence-associated genes like p16, p53, and NF-κB, while downregulating Lamin B1. nih.govnih.gov

Mechanistically, D-galactose has been found to inactivate the YAP-CDK6 signaling pathway in glioblastoma cells. nih.govnih.gov Overexpression of either YAP or CDK6 was able to reverse the senescence induced by D-galactose. nih.govnih.gov Interestingly, D-galactose was found to be more effective at inducing senescence in GBM cells than the DNA-damaging drug etoposide, with less associated apoptosis. nih.govresearchgate.netaging-us.com The senescent state induced by D-galactose in astrocytes, the cells from which gliomas can arise, can also contribute to the progression and chemoresistance of astrocytoma through the senescence-associated secretory phenotype (SASP). spandidos-publications.com

Association with Autoimmune Diseases and Cancer

The role of this compound and its derivatives extends to the modulation of immune responses and has been implicated in both autoimmune diseases and cancer. Altered galactosylation of immunoglobulin G (IgG) antibodies is a feature of several autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. frontiersin.org A decrease in the galactosylation of the Fc region of IgG is associated with disease progression and is considered to have pro-inflammatory effects. frontiersin.org In the context of neuroinflammation, a diet rich in galactose has been shown to exacerbate experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. frontiersin.orgnih.gov This effect is thought to be mediated by advanced glycation end-products (AGEs) formed from galactose, which can lead to oligodendrocyte and myelin damage. frontiersin.orgnih.gov Furthermore, galactose-containing oligosaccharide structures on pathogens can trigger molecular mimicry, leading to autoimmune conditions like Guillain-Barré syndrome. xiahepublishing.com

In oncology, beta-galactosidase is considered a biomarker for certain cancers, such as primary ovarian cancer, where its expression is elevated compared to normal cells. rsc.org The disaccharide D-galactose-beta-(1->3)-N-acetyl-D-galactosamine (Gal-GalNAc) has been identified as a tumor marker in colon cancer and precancerous lesions. researchgate.net The ability to target galactose receptors, which are expressed on certain cancer cells, has been explored for drug delivery applications. mdpi.com Additionally, high levels of senescence-associated β-galactosidase (SA-β-gal) have been observed in various tumors and precancerous lesions, making it a potential prognostic marker. nih.gov

Structural and Conformational Analysis of Beta D Galactose

Anomeric Configuration and Pyranose Ring Forms

Beta-D-galactose is a monosaccharide, an aldohexose that is a C-4 epimer of glucose. wikipedia.org In aqueous solutions, and commonly in biological systems, galactose exists predominantly in a cyclic form rather than its open-chain structure. wikipedia.org This cyclization occurs through an intramolecular reaction where the hydroxyl group on carbon 5 (C5) attacks the aldehyde group on carbon 1 (C1), forming a stable six-membered ring known as a pyranose ring. libretexts.orgbu.edu

The formation of this ring creates a new chiral center at C1, the anomeric carbon. bu.educhemistrysteps.com This results in two possible stereoisomers, called anomers, designated as alpha (α) and beta (β). bu.edumasterorganicchemistry.com The distinction between these anomers is based on the orientation of the hydroxyl group (-OH) attached to the anomeric carbon relative to the -CH₂OH group at carbon 6 (C6). libretexts.org For a D-sugar like galactose, the -CH₂OH group is positioned "up" or above the plane of the ring. libretexts.orglibretexts.org In the beta (β) anomer, the anomeric -OH group is on the same side of the ring as the C6 group (cis), meaning it also points "up". libretexts.orglibretexts.org Conversely, in the alpha (α) anomer, the anomeric -OH group is on the opposite side (trans) and points "down". libretexts.org

The pyranose ring of this compound is not planar and typically adopts a stable chair conformation, designated as ⁴C₁. acs.orgnih.gov This conformation is the most stable because it minimizes steric hindrance by allowing bulky substituents to occupy equatorial positions. libretexts.org

Conformational Studies of this compound

The three-dimensional shape of this compound is crucial for its function and is determined by the rotational possibilities around its single bonds. These different spatial arrangements are known as conformations. The study of these conformations and their relative stabilities relies heavily on sophisticated computational methods.

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound. The two main categories of methods used are ab initio and semi-empirical.

Ab initio methods (from Latin, "from the beginning") are based on the fundamental principles of quantum mechanics without the use of experimental data for simplification. acs.org These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), solve the Schrödinger equation approximately. acs.orgsouthampton.ac.uk For this compound, ab initio methods like RHF/6-31G* and DFT with the B3LYP functional have been used to calculate optimized geometries, total energies, and vibrational frequencies of its various conformers. researchgate.netnih.gov These calculations help to identify the most stable conformations and the energy barriers between them.

Semi-empirical methods are also based on quantum mechanics but introduce approximations and parameters derived from experimental data to simplify calculations, making them computationally faster than ab initio methods. acs.orgnumberanalytics.comuni-muenchen.de This efficiency allows for the study of larger systems or more extensive conformational sampling. acs.org Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap). numberanalytics.comuni-muenchen.de Studies on D-galactose have compared these methods to ab initio results, finding that the AM1 method yielded the most reliable results for structural and energy calculations when compared to the RHF/6-31G* ab initio method. researchgate.netnih.gov

Method TypeSpecific MethodApplication in this compound StudiesReference
Ab InitioHartree-Fock (e.g., RHF/6-31G*)Calculation of optimized geometries and total energies of conformers. researchgate.netnih.gov
Ab InitioDensity Functional Theory (DFT) (e.g., B3LYP)Used for higher-level energy and frequency calculations to determine the most stable rotamers. conicet.gov.ar
Semi-EmpiricalAM1 (Austin Model 1)Structural and energy calculations; found to yield the best results compared to other semi-empirical methods for galactose. researchgate.netnih.gov
Semi-EmpiricalPM3, MNDOPerformed on galactose conformers, but MNDO showed large deviations from ab initio results. researchgate.netnih.gov

The flexibility of this compound arises from the rotation around its exocyclic bonds, such as those involving hydroxyl groups. These rotations are described by torsional angles. southampton.ac.uk While simple models often treat these torsional motions as harmonic (like a perfect spring), in reality, they exhibit torsional anharmonicity , meaning the restoring force is not directly proportional to the displacement. southampton.ac.ukacs.org

Including torsional anharmonicity in conformational analysis is important for accurately describing the thermodynamic stability of different conformers. southampton.ac.uk Studies on this compound have used approaches that combine ab initio calculations with methods like torsional path integral Monte Carlo to account for these anharmonic effects. southampton.ac.ukacs.orgresearchgate.netnih.gov

Research has shown that for this compound in the gas phase, the global minimum energy structure is overwhelmingly populated at very low temperatures (100 K). southampton.ac.ukacs.orgresearchgate.net However, at ambient and higher temperatures, a large number of different conformers become significantly populated. southampton.ac.ukacs.org Despite its theoretical importance, studies have concluded that both quantum mechanical and anharmonic effects in the torsional modes have a relatively small impact on the conformer populations at various temperatures. southampton.ac.ukacs.orgresearchgate.net This suggests that standard harmonic treatments are generally sufficient for a satisfactory conformational study of monosaccharides like this compound. southampton.ac.ukacs.orgresearchgate.net

The stability of any given conformer of this compound is significantly influenced by internal hydrogen bonds . lsbu.ac.uk These are non-covalent interactions that form between the hydrogen atom of one hydroxyl group and the oxygen atom of another hydroxyl group or the ring oxygen within the same molecule. rsc.org

The specific arrangement of equatorial and axial hydroxyl groups in the pyranose ring dictates the possible intramolecular hydrogen-bonding networks. lsbu.ac.uk These cooperative hydrogen bonds are crucial for stabilizing the three-dimensional structure. lsbu.ac.uk Computational studies have evaluated conformers that favor internal hydrogen bonding to assess their structural stability and relative energies. researchgate.netnih.gov Research on galactose-containing polymers has highlighted the presence of significant intramolecular hydrogen bonding. nih.gov The insertion of a water molecule can disrupt weaker internal hydrogen bonds, replacing them with stronger intermolecular bonds to the water molecule, which can in turn alter the conformational preferences of the sugar. ox.ac.uk

Interaction TypeDescriptionImpact on this compoundReference
Intramolecular Hydrogen BondingHydrogen bonds form between hydroxyl groups within a single galactose molecule.A key factor in stabilizing the preferred conformations and influencing the overall 3D structure. Reduces hydration and increases nonpolar character. lsbu.ac.uknih.gov
Cooperative Hydrogen BondingThe formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a network.Enhances the stability of specific conformers. lsbu.ac.ukox.ac.uk
Intermolecular Hydrogen Bonding (with water)Hydrogen bonds form between the sugar's hydroxyl groups and surrounding water molecules.Can alter the sugar's conformation by inserting into and disrupting weaker intramolecular hydrogen bonds. ox.ac.uk

Interconversion Between Alpha and Beta Anomers of D-Galactose

When a pure anomer of D-galactose is dissolved in an aqueous solution, its specific optical rotation gradually changes over time until it reaches a stable equilibrium value. pearson.compearson.com This phenomenon is known as mutarotation . pearson.compearson.comlibretexts.org It reflects the dynamic interconversion between the alpha and beta anomers. masterorganicchemistry.com

The process occurs because the cyclic hemiacetal form can reversibly open to the straight-chain aldehyde form, which then re-closes to form either the α or β anomer. libretexts.orglibretexts.org This ring-opening and closing continues until an equilibrium mixture is established. libretexts.org For D-galactose, the equilibrium mixture has a final specific rotation of +80.2°. pearson.compearson.com This corresponds to a mixture of approximately 28.0% α-D-galactose and 72.0% β-D-galactose. pearson.com This interconversion can occur spontaneously in water and is catalyzed by both acid and base. libretexts.org In biological systems, enzymes called mutarotases or aldose 1-epimerases accelerate this process significantly. wikipedia.orgnih.govnih.gov

Anomer/MixtureInitial Specific Rotation [α]DEquilibrium PercentageReference
α-D-Galactopyranose+150.7°~28.0% pearson.compearson.com
β-D-Galactopyranose+52.8°~72.0% pearson.compearson.com
Equilibrium Mixture+80.2°100% pearson.compearson.com

Advanced Research Methodologies and Techniques for Beta D Galactose Studies

Spectroscopic Techniques in Beta-D-Galactose Analysis

Spectroscopic techniques are indispensable for the structural characterization and identification of this compound and its metabolites. These methods provide detailed information about the molecular structure and environment of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to provide detailed information about the connectivity and stereochemistry of the molecule. The anomeric proton (H-1) of this compound typically appears as a doublet with a coupling constant (J-value) of approximately 7-8 Hz, distinguishing it from the alpha-anomer. researchgate.netresearchgate.net

In metabolic studies, NMR is used to trace the fate of isotopically labeled galactose (e.g., ¹³C-galactose) through metabolic pathways. nih.gov This allows researchers to identify and quantify downstream metabolites such as galactose-1-phosphate, UDP-galactose, and galactitol. nih.gov For instance, in studies of galactosemia, a genetic disorder affecting galactose metabolism, ¹H-NMR spectroscopy has been instrumental in detecting the accumulation of galactitol in the brain and urine of patients, serving as a key diagnostic and monitoring tool. researcher.lifenih.govdergipark.org.tr The technique can reveal abnormal peaks, such as a characteristic doublet for galactitol around 3.7 ppm in in-vivo brain spectra. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 4.57 (d) 97.22
C2 3.50 (m) 72.33
C3 3.63 (m) 73.37
C4 4.07 (m) 68.90
C5 3.41 (m) 77.49
C6 5.12 (d) 88.82

Note: Chemical shifts can vary depending on the solvent and experimental conditions. Data compiled from representative literature. rsc.org

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of molecules based on their mass-to-charge ratio (m/z). biocrates.com In the context of this compound, MS, particularly when coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is a cornerstone of metabolomics. biocrates.comnih.govnih.gov

LC-MS/MS (tandem mass spectrometry) based assays have been developed for the robust and sensitive measurement of enzymes involved in galactose metabolism, such as galactose-1-phosphate uridylyltransferase (GALT) and galactokinase (GALK). nih.govnih.gov These methods often use stable isotope-labeled substrates (e.g., ¹³C₆-galactose) to accurately quantify enzyme activity, which is crucial for diagnosing and studying galactosemia. nih.govnih.gov Non-targeted metabolic profiling using high-resolution MS allows for a comprehensive snapshot of the metabolites in a biological sample, enabling the discovery of biomarkers and a deeper understanding of metabolic perturbations related to galactose metabolism. nih.govacs.org

Chromatographic Separations for this compound Quantification

Chromatographic techniques are essential for separating this compound from other carbohydrates and complex biological components, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of monosaccharides, including this compound. sielc.comwaters.com Since simple sugars like galactose lack a suitable chromophore for UV detection, analysis often requires pre-column or post-column derivatization to attach a UV-absorbing or fluorescent tag. nih.govresearchgate.net A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.gov

Reversed-phase HPLC methods have been developed to separate and quantify the anomeric forms (alpha and beta) of galactose after derivatization. oup.com HPLC can be coupled with various detectors, including Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers (MS), to achieve sensitive and specific quantification in various samples, from food products to human blood. sielc.comwaters.comnih.gov The technique is crucial for pharmacokinetic studies and for monitoring monosaccharide levels as potential disease biomarkers. nih.govnih.gov

Table 2: Comparison of HPLC Detection Methods for Galactose

Detector Principle Derivatization Sensitivity Common Applications
Refractive Index (RI) Measures changes in the refractive index of the eluent. Not required Low Analysis of high-concentration samples.
UV-Vis/Diode Array (DAD) Measures absorbance of UV-Vis light by the analyte. Required Moderate to High Quantitation of derivatized sugars. oup.com
Evaporative Light Scattering (ELSD) Nebulizes the eluent and measures light scattered by analyte particles. Not required Moderate Universal detection for non-volatile analytes. sielc.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful and highly sensitive method for the direct analysis of carbohydrates without the need for derivatization. thermofisher.comkemolab.hrthermofisher.com This technique takes advantage of the weakly acidic nature of carbohydrates, which become oxyanions at high pH and can be separated on a strong anion-exchange column using hydroxide-based eluents. thermofisher.comchromatographytoday.com

The separated carbohydrates are detected by measuring the electrical current generated by their oxidation at the surface of a gold electrode in a process called pulsed amperometry. thermofisher.com HPAE-PAD offers high-resolution separation of monosaccharides, including galactose, and is sensitive enough to detect quantities at the sub-picomole level. thermofisher.comcreative-biolabs.com It is a well-established technique for the monosaccharide compositional analysis of glycoproteins and is routinely used in the biopharmaceutical industry to ensure the quality and consistency of therapeutic glycoproteins. creative-biolabs.comnih.govchromatographytoday.com

Cellular and Molecular Biology Techniques

Understanding the role of this compound in biological systems fundamentally involves cellular and molecular biology techniques. These approaches are critical for studying the genetic basis of galactose metabolism and its regulation. The primary metabolic route for galactose is the Leloir pathway, which converts galactose to glucose-1-phosphate. wikipedia.orgqub.ac.uk

Molecular genetic analysis has been essential in identifying and characterizing the genes encoding the key enzymes of this pathway: galactokinase (GALK), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). wikipedia.orgnih.gov Mutations in these genes lead to the genetic disorder galactosemia. nih.gov Techniques such as DNA sequencing are used to identify disease-causing mutations in patients.

In yeast, such as Saccharomyces cerevisiae, the galactose metabolism (GAL) genes provide a classic model system for studying gene regulation in eukaryotes. nih.govmanchester.ac.uk Molecular biology techniques, including gene knockouts and reporter gene assays, are used to dissect the complex transcriptional control mechanisms that are activated by galactose and repressed by glucose. nih.gov These studies provide fundamental insights into how cells sense and adapt to different nutrient sources, with this compound acting as a key signaling molecule to induce the necessary metabolic machinery. researchgate.netnih.gov

Cell Culture Models for this compound-Induced Senescence

The use of this compound (often referred to as D-galactose in experimental contexts) to induce a state of accelerated aging, or cellular senescence, in vitro is a well-established research model. researchgate.netwcjm.org This approach allows for the controlled study of the mechanisms underlying aging and age-related pathologies. Various cell types have been successfully used to create these models, demonstrating the broad applicability of D-galactose as a senescence-inducing agent.

When cultured in the presence of elevated concentrations of D-galactose, cells exhibit key markers of senescence. These include a decrease in cell proliferation, an increase in senescence-associated β-galactosidase (SA-β-gal) activity, and the upregulation of senescence-related genes like p16 and p21. researchgate.netnih.gov For instance, treating human dental pulp cells (HDPCs) with 10 g/L of D-galactose effectively induces an aging phenotype. nih.gov Similarly, human embryo lung fibroblast cells (MRC-5) cultured in D-galactose medium show increased SA-β-gal activity and upregulation of the p21 protein. researchgate.net Astrocytic CRT cells and rat primary astrocytes also display a dose-dependent decrease in viability and an increase in SA-β-gal staining when treated with D-galactose. nih.gov These models have become instrumental in understanding the molecular pathways of aging and for screening potential anti-aging compounds. wcjm.orgnih.gov

Cell TypeD-Galactose ConcentrationObserved Senescence MarkersReference
Human Dental Pulp Cells (HDPCs)10 g/LIncreased SA-β-gal activity, increased p16 and p21 gene expression, decreased cell proliferation. nih.gov
Human Embryo Lung Fibroblast (MRC-5)Not specifiedIncreased SA-β-gal activity, increased p21 protein expression, decreased cell proliferation, cell cycle arrest. researchgate.net
Rat Mesenchymal Stem Cells (MSCs)8 g/LSenescent morphological changes, positive X-gal staining, DNA damage, G0/G1 cell cycle arrest. wcjm.org
Astrocytic CRT cells & Rat Primary Astrocytes50 g/lDecreased cell viability, increased SA-β-gal staining. nih.gov

Genetic Manipulation and Mutant Studies (e.g., Enzyme Mutants)

Genetic engineering provides powerful tools to elucidate the function of genes and enzymes involved in this compound metabolism. By creating specific mutations or deleting genes, researchers can study the direct impact on metabolic pathways and enzyme activity.

One key area of focus is the Leloir pathway, the primary route for galactose metabolism. In the yeast Kluyveromyces lactis, a knockout-based approach targeting Leloir pathway genes has been used to enhance the constitutive expression of β-galactosidase. nih.gov By disrupting genes such as gal1 (galactokinase) and gal7 (galactose-1-phosphate uridylyltransferase), intracellular galactose accumulates, which then acts as an inducer for the expression of the β-galactosidase gene. nih.gov Similarly, in Saccharomyces cerevisiae, manipulating the GAL gene regulatory network by eliminating negative regulators (Gal6, Gal80, Mig1) has been shown to increase the metabolic flux through the galactose utilization pathway by 41%. researchgate.net

Directed molecular evolution is another technique used to generate enzyme mutants with improved properties. This method has been applied to galactose oxidase, an enzyme that oxidizes galactose. Through directed evolution, variants of galactose oxidase have been selected that exhibit enhanced kinetic properties, such as a lower Michaelis constant (KM), indicating a higher affinity for the substrate. nih.govoup.com For example, the C383S variant of galactose oxidase displayed a 5-fold lower KM than the wild-type enzyme. nih.gov Structural and kinetic studies of these mutants provide insights into the relationship between enzyme structure and catalytic efficiency. nih.govoup.com

These genetic manipulation and mutant studies are crucial for both fundamental research into metabolic regulation and for biotechnological applications, such as improving galactose utilization in industrial fermentation processes. researchgate.net

Gene Expression Analysis Related to this compound Metabolism

Analyzing gene expression provides a snapshot of the cellular response to this compound. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and transcriptomics are used to measure the messenger RNA (mRNA) levels of genes involved in galactose metabolism.

Studies in various organisms have identified key regulatory genes and pathways. In the fungus Aspergillus nidulans, the expression of genes in the Leloir and the D-galactose oxido-reductive pathways is controlled by a complex interplay of transcriptional regulators, including GalR, XlnR, and AraR. plos.org Gene expression analysis in mutant strains of this fungus helps to unravel how these regulators control the catabolism of D-galactose. plos.org

In the yeast Saccharomyces cerevisiae, qRT-PCR has been used to determine the mRNA levels of key metabolic genes such as GAL83, GAL1 (galactokinase), GAL7 (galactose-1-phosphate uridylyltransferase), GAL10 (UDP-glucose 4-epimerase), and PGM2 (phosphoglucomutase) during different phases of glucose and galactose consumption. researchgate.net This allows researchers to understand how the cell shifts its metabolic machinery in response to different carbon sources.

Multi-omics analysis, which combines genomics and transcriptomics, has been applied to Streptococcus thermophilus, a bacterium widely used in the dairy industry. nih.gov In a mutant strain with enhanced galactose metabolism, transcriptomic data revealed the up-regulation of genes in the Leloir pathway (galM, galK, galT, galE) and the transcriptional regulator GalR. nih.gov This comprehensive analysis provides a deeper understanding of the molecular mechanisms underlying improved galactose utilization.

OrganismGenes AnalyzedKey FindingsTechnique(s)Reference
Streptococcus thermophilusgalM, galK, galT, galE, GalRUpregulation of Leloir pathway genes and their regulator in a mutant strain with enhanced galactose metabolism.Transcriptomics, HPLC nih.gov
Aspergillus nidulansLeloir and oxido-reductive pathway genesExpression is regulated by transcriptional factors GalR, XlnR, and AraR.qRT-PCR plos.org
Saccharomyces cerevisiaeGAL83, GAL1, GAL7, GAL10, PGM2Transcriptional levels change in response to glucose depletion and galactose presence.qRT-PCR researchgate.net

Enzyme Activity Assays (e.g., β-Galactosidase Activity Measurement)

Quantifying the activity of enzymes involved in this compound metabolism, particularly β-galactosidase, is fundamental to research in this area. A variety of assays have been developed, each with its own principles and applications. These assays typically rely on a substrate that, when cleaved by the enzyme, produces a detectable signal.

Colorimetric Assays: These are among the simplest and most common methods. nih.gov The substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is colorless, but upon cleavage by β-galactosidase, it releases o-nitrophenol, a yellow compound. ucdavis.educhem-agilent.com The intensity of the yellow color, which is proportional to the enzyme activity, can be measured using a spectrophotometer at a wavelength of 420 nm. ucdavis.educhem-agilent.com Another chromogenic substrate is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), which produces an insoluble blue product upon cleavage and is often used for staining cells or tissues to visualize enzyme activity. aacrjournals.orgtelomer.com.tr

Fluorometric Assays: These assays offer higher sensitivity than colorimetric methods. A common substrate is 4-methylumbelliferyl-β-D-galactopyranoside (4-MU-β-d-galactopyranoside). nih.gov When the enzyme cleaves this substrate, it releases 4-methylumbelliferone, a highly fluorescent compound. The fluorescence intensity is measured to determine the enzyme's activity. nih.gov

Luminescent Assays: For even greater sensitivity and a broader dynamic range, luminescent assays are available. The Beta-Glo® Assay System, for example, uses a substrate that, upon cleavage, generates a luminescent signal via a coupled reaction with luciferase. promega.com This method allows for rapid and quantitative measurement of β-galactosidase activity directly in cell lysates, making it suitable for high-throughput screening. promega.com

Assay TypeCommon Substrate(s)Detection MethodKey FeaturesReference
ColorimetricONPG (o-nitrophenyl-β-D-galactopyranoside), X-galSpectrophotometry (absorbance at 420 nm for ONPG) or microscopy (blue precipitate for X-gal)Simple, inexpensive, widely used. nih.govucdavis.educhem-agilent.com
Fluorometric4-MU-β-d-galactopyranosideFluorometry (measures fluorescence of released 4-methylumbelliferone)High sensitivity. nih.gov
LuminescentProprietary luciferin-galactoside substrates (e.g., Beta-Glo®)Luminometry (measures light produced from a coupled luciferase reaction)Very high sensitivity, wide dynamic range, suitable for high-throughput screening. promega.com

Imaging Techniques for Beta-D-Galactosidase Detection

Visualizing the location and activity of β-galactosidase within living cells, tissues, and even whole organisms provides critical spatial and temporal information. The lacZ gene, which encodes β-galactosidase, is a widely used reporter gene, and various imaging modalities have been developed to detect its expression. aacrjournals.orgnih.gov

Fluorescence Imaging: This is a powerful technique that utilizes fluorescent probes that are activated by β-galactosidase activity. rsc.org One such probe is DDAOG, a conjugate of β-galactoside and a fluorophore. aacrjournals.orgcornell.edu Initially non-fluorescent, the probe is cleaved by β-galactosidase, releasing the fluorophore which then emits a strong signal, often in the far-red or near-infrared spectrum for better tissue penetration. aacrjournals.org This method enables the real-time, non-invasive detection of enzyme activity in living cells and animal models. aacrjournals.orgcornell.edu Advanced probes have been designed based on mechanisms like Förster resonance energy transfer (FRET) for highly sensitive and specific detection. rsc.org

Bioluminescence Imaging (BLI): BLI detects light produced from an enzymatic reaction between a luciferase enzyme and its substrate. rsc.org While not a direct measure of β-galactosidase, it is a common reporter system used alongside it. It offers the advantage of a very high signal-to-noise ratio due to the absence of background bioluminescence in mammals. rsc.org

Magnetic Resonance Imaging (MRI): MRI techniques have been developed for deep-tissue, non-invasive imaging of β-galactosidase activity. rsc.org These methods employ "smart" contrast agents that are responsive to the enzyme. For example, a probe can be designed to release a paramagnetic ion (like Fe³⁺) or change its magnetic properties upon cleavage by β-galactosidase. nih.gov This change alters the local magnetic field, producing a detectable signal in T1 or T2 relaxation maps, thereby visualizing the location of enzyme activity. nih.govrsc.org

These diverse imaging techniques offer complementary advantages in terms of sensitivity, resolution, and tissue penetration depth, providing a comprehensive toolkit for studying the role of this compound and its associated enzymes in complex biological systems. rsc.org

Biotechnological and Therapeutic Research Applications of Beta D Galactose

Beta-D-Galactose in Drug Delivery Systems

The unique biochemical properties of this compound have been harnessed to create sophisticated drug delivery systems that aim to increase the efficacy of therapeutic agents while minimizing off-target effects. By incorporating this sugar moiety, researchers can direct drugs to specific cells and tissues, enhancing their therapeutic index.

Glycosylated Prodrugs and Target Specificity

Glycosylation, the attachment of sugar moieties to a drug molecule, can create a prodrug that is inactive until it reaches its target site. This compound is a particularly useful targeting ligand because it is recognized by asialoglycoprotein receptors (ASGPRs), which are highly expressed on the surface of hepatocytes. nih.gov This specificity allows for the targeted delivery of drugs to the liver.

Furthermore, some cancer cells, particularly in ovarian and colon cancer, exhibit elevated levels of the enzyme beta-galactosidase. rsc.orgnih.gov This enzyme can cleave the glycosidic bond between this compound and the drug, releasing the active cytotoxic agent directly at the tumor site. rsc.org This enzyme-activated prodrug strategy enhances the concentration of the drug in the target cancerous tissue, thereby improving its antitumor activity and reducing systemic toxicity. nih.govrsc.org

Research has explored the development of beta-D-galactoside prodrugs for various anticancer agents, including doxorubicin (B1662922) and combretastatin (B1194345) A4. nih.govrsc.org For instance, a prodrug of doxorubicin was designed with a galactose moiety, which, upon activation by β-galactosidase in colon cancer cells, releases the parent drug and simultaneously activates a fluorescent signal, allowing for the monitoring of the drug's location and action. rsc.orgnih.gov

ProdrugTarget CancerActivation MechanismReported IC50 Values
Combretastatin A4-β-galactosideOvarian Cancerβ-galactosidase cleavageData not specified in provided abstracts
Doxorubicin-galactosideColon Cancerβ-galactosidase cleavageData not specified in provided abstracts
Monomethylauristatin E (MMAE)-galactosideVarious Cancersβ-galactosidase cleavageSubnanomolar activity of parent drug

Nanoplatforms for Targeted Delivery

This compound is also extensively used to functionalize the surface of various nanoplatforms, such as liposomes, nanoparticles, and dendrimers, to facilitate targeted drug delivery. mdpi.comnih.gov These galactose-decorated nanocarriers can selectively bind to cells expressing galactose receptors, leading to enhanced cellular uptake of the encapsulated therapeutic agent. mdpi.com

This approach is particularly promising for the treatment of hepatocellular carcinoma, as the overexpressed ASGPRs on liver cancer cells act as a docking site for the galactose-functionalized nanoparticles. nih.govnih.gov Studies have shown that galactose-modified liposomes and nanoparticles loaded with anticancer drugs like doxorubicin or resveratrol (B1683913) exhibit superior accumulation in the liver and enhanced therapeutic efficacy in preclinical models. rsc.orgnih.govmdpi.com For example, galactose-modified selenium nanoparticles carrying doxorubicin demonstrated effective cellular uptake in HepG2 liver cancer cells, primarily through clathrin-mediated endocytosis. nih.gov Similarly, galactose-decorated nanoliposomes have been developed for the specific delivery of BRD4-targeted therapies to hepatocellular carcinoma. nih.gov

NanoplatformEncapsulated Drug/AgentTargetKey Research Finding
Galactose-modified Selenium NanoparticlesDoxorubicinHepatocellular Carcinoma (HepG2 cells)Enhanced cellular uptake via clathrin-mediated endocytosis. nih.gov
Galactosylated LiposomesARV-825 (BRD4 PROTAC)Hepatocellular CarcinomaSubstantially higher intracellular concentration compared to non-targeted liposomes. nih.gov
Galactose-modified Erythrocyte Membrane Fusion LiposomesFenofibrateLiverShowed prolonged retention time and superior liver accumulation. rsc.org
Galactose-functionalized Gold NanoparticlesGlutathione (GSH)Brain Cancer Cells (targeting GLUT)Increased internalization and reduction of oxidative stress.

Diagnostic Research Utilizing this compound

The specific enzymatic cleavage of this compound and its distinct metabolic pathway in the liver have led to its use in the development of innovative diagnostic tools for detecting disease biomarkers and assessing metabolic functions.

Enzyme-Activated Fluorescent Probes for Disease Biomarkers

Beta-galactosidase (β-gal) has been identified as a key biomarker for cellular senescence and certain types of cancer, including primary ovarian cancer. nih.govrsc.org This has prompted the design of enzyme-activated fluorescent probes that utilize a this compound moiety as a recognition element. These probes are typically non-fluorescent or weakly fluorescent until the this compound is cleaved by β-gal, leading to the release of a highly fluorescent molecule. rsc.org This "turn-on" mechanism allows for the sensitive and specific detection of β-gal activity in living cells and tissues. rsc.org

Researchers have developed a variety of such probes with different fluorophores, including near-infrared dyes that allow for deeper tissue penetration during imaging. sciencedaily.com These tools are invaluable for early cancer diagnosis and for studying the fundamental biology of aging. mdpi.com Furthermore, galactose-based fluorescent probes are being developed to target hepatocytes for the detection of biomarkers associated with liver diseases, such as reactive oxygen species and other small molecules. rsc.org

Probe TypeTarget Biomarker/EnzymeDisease/ConditionPrinciple of Detection
Turn-on NIR fluorescent probe (e.g., QCy7-βgal)β-galactosidaseOvarian Cancer, Cellular SenescenceCleavage of β-D-galactopyranoside releases a NIR fluorophore. rsc.org
Two-photon fluorescent probeβ-galactosidaseCancerEnzyme-triggered release of a two-photon chromophore. nih.gov
Hepatocyte-targeting fluorescent probeReactive Oxygen/Nitrogen/Sulfur SpeciesLiver DiseasesGalactose-mediated targeting to hepatocytes and reaction with biomarkers. rsc.org
Bioluminescent Probe (β-Luc)β-galactosidaseTumor ImagingEnzymatic activation leads to light emission for in vivo imaging. rsc.org

Assessment of Metabolic Processes (e.g., Liver Function Evaluation)

The metabolism of galactose is almost exclusively confined to the liver, a characteristic that forms the basis of the Galactose Elimination Capacity (GEC) test. tandfonline.comnih.gov The GEC test is a quantitative measure of liver function that assesses the liver's maximal capacity to remove galactose from the blood. tandfonline.com This test provides valuable prognostic information for patients with various liver diseases, including cirrhosis and Wilson's disease, and can be used to monitor treatment response. tandfonline.comnih.gov

To enhance the spatial resolution of liver function assessment, researchers have developed positron emission tomography (PET) imaging techniques using galactose analogs, such as 2-[18F]fluoro-2-deoxy-D-galactose (18F-FDGal). nih.gov Dynamic 18F-FDGal PET/CT allows for the non-invasive, regional quantification of hepatic galactose metabolism. nih.gov This advanced imaging modality can provide detailed information on the metabolic function of different parts of the liver, which is particularly useful for evaluating patients with localized liver diseases or those undergoing targeted liver therapies. nih.gov A simplified approach, the galactose single point (GSP) method, has also been developed as a clinically useful quantitative measurement of liver function. karger.com

Therapeutic Interventions and Supplementation Research

Oral supplementation with D-galactose is being investigated as a therapeutic strategy for certain rare genetic metabolic disorders known as Congenital Disorders of Glycosylation (CDG). onderzoekmetmensen.nlonderzoekmetmensen.nl These disorders result from defects in the synthesis of glycans, which are essential for the proper function of many proteins and lipids.

In specific types of CDG, such as PGM1-CDG and SLC35A2-CDG, oral D-galactose supplementation has shown promising results in clinical and in vitro studies. nih.govresearchgate.net The supplementation is thought to work by bypassing the specific enzymatic defect and providing an alternative source of galactose for the glycosylation pathways. Studies have reported that D-galactose supplementation can lead to clinical and biochemical improvements in patients, including normalization of liver function tests, improvement in coagulation parameters, and enhanced glycosylation of serum proteins like transferrin. nih.govresearchgate.net

More recently, a pilot clinical trial investigated the effects of D-galactose supplementation in patients with Mild Malformation of Cortical Development with Oligodendroglial Hyperplasia in Epilepsy (MOGHE), a condition where about half of the patients have a somatic mutation in the SLC35A2 gene. sdu.dknih.govresearchgate.net The study found that D-galactose supplementation was safe and well-tolerated. sdu.dkresearchgate.net A notable percentage of patients experienced a significant reduction in seizure frequency, and some showed improvements in cognitive and behavioral functions. sdu.dknih.govresearchgate.net These findings suggest a potential role for D-galactose as a precision medicine approach in this specific patient population. sdu.dknih.gov

ConditionRationale for SupplementationKey Research Findings
PGM1-CDGBypassing the phosphoglucomutase-1 deficiency.Improved or normalized liver function tests, antithrombin-III levels, and transferrin glycosylation. nih.gov
SLC35A2-CDGPartially overcoming the Golgi UDP-galactose transporter deficiency.Improvements in growth, development, gastrointestinal symptoms, and epilepsy; improved glycosylation patterns. researchgate.net
MOGHE (with SLC35A2 mutation)Addressing the underlying defect in UDP-galactose transport.50% or higher reduction in seizure frequency in 3 out of 6 patients; improvements in cognitive and behavioral scores. sdu.dknih.gov

Dietary Supplementation in Congenital Disorders of Glycosylation (e.g., PGM1-CDG)

Congenital Disorders of Glycosylation (CDG) are a group of rare inherited metabolic disorders caused by defects in the synthesis and attachment of glycans (sugar chains) to proteins and lipids. Phosphoglucomutase-1 (PGM1) deficiency, or PGM1-CDG, is a specific type of CDG that affects the interconversion of glucose-1-phosphate and glucose-6-phosphate, crucial steps in both glycolysis and glycogenesis. This deficiency leads to a multisystemic disorder characterized by liver dysfunction, hypoglycemia, coagulation problems, and endocrine abnormalities.

Oral supplementation with this compound (D-galactose) has been identified as a promising therapeutic strategy for PGM1-CDG. The treatment bypasses the enzymatic defect. Supplemented galactose is converted to UDP-galactose, which can then be used for glycosylation or converted by an epimerase to supply UDP-glucose, thereby replenishing the depleted pools of these essential nucleotide sugars. nih.govresearchgate.net This replenishment is critical for restoring the proper assembly of N-linked glycans.

Research and clinical studies have demonstrated significant improvements in patients with PGM1-CDG following D-galactose supplementation. A prospective pilot study involving patients with PGM1-CDG showed that oral D-galactose was an effective treatment. nih.govresearchgate.net Key findings from this and other studies include:

Improved Glycosylation: Supplementation leads to a significant improvement in serum transferrin glycosylation, a key biomarker for diagnosing and monitoring CDG. nih.govmssm.edu The abnormal "mixed type I/type II" glycosylation pattern seen in PGM1-CDG shifts towards a more normal profile. researchgate.netmssm.edu

Biochemical Normalization: Abnormal baseline laboratory results, such as elevated liver transaminases (alanine transaminase and aspartate transaminase) and abnormal coagulation parameters (activated partial thromboplastin (B12709170) time), showed improvement or normalization. nih.govnih.govresearchgate.net

Increased Antithrombin-III Levels: Levels of Antithrombin-III (ATIII), a crucial coagulation factor, showed significant improvement, addressing the coagulation problems often seen in patients. nih.govresearchgate.net

Cellular Level Improvements: In vitro studies on patient fibroblasts have shown that D-galactose treatment normalizes most cellular abnormalities. It increases the levels of both UDP-glucose and UDP-galactose and improves the lipid-linked oligosaccharide profile, which is essential for N-glycosylation. nih.govresearchgate.netresearchgate.net

The table below summarizes the typical biochemical improvements observed in PGM1-CDG patients following D-galactose supplementation, as reported in a prospective pilot study.

Biochemical MarkerObservation Before SupplementationObservation After SupplementationReference
Transferrin GlycosylationAbnormal (Mixed Type I/II Pattern)Significant Improvement/Shift to Milder Profile nih.govresearchgate.net
Antithrombin-III (ATIII)DecreasedSignificant Improvement nih.govresearchgate.net
Liver Transaminases (ALT/AST)ElevatedImproved or Normalized nih.govnih.gov
Activated Partial Thromboplastin Time (aPTT)AbnormalImproved or Normalized nih.govresearchgate.net
Cellular UDP-glucose / UDP-galactoseDepletedIncreased nih.govresearchgate.net

Modulation of Signaling Pathways for Disease Mitigation

Beyond its use in metabolic disorders, this compound is a valuable tool in research for understanding and potentially mitigating diseases by modulating key cellular signaling pathways.

NAD+/Sirt1 Pathway

The NAD+/Sirt1 pathway is a critical regulator of cellular metabolism, DNA repair, and aging. Sirtuin 1 (Sirt1) is an enzyme whose activity is dependent on the availability of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov A decline in NAD+ levels is associated with aging and various age-related diseases. nih.gov

Interestingly, this compound is widely used in preclinical research to induce a state of accelerated aging in model organisms. frontiersin.orgnih.gov Chronic exposure to D-galactose leads to oxidative stress, which in turn activates NAD+-consuming enzymes. nih.gov This leads to a depletion of the cellular NAD+ pool, resulting in diminished Sirt1 activity. nih.gov This D-galactose-induced aging model is instrumental for:

Studying Aging Mechanisms: It allows researchers to investigate the molecular and cellular changes that occur during aging, particularly the downstream effects of reduced Sirt1 activity.

Screening Therapeutic Compounds: This model provides a platform to test the efficacy of potential anti-aging compounds that aim to boost NAD+ levels or directly activate Sirt1. For example, research has shown that compounds like Nicotinamide Mononucleotide (NMN) can reverse D-galactose-induced neurodegeneration by activating the Sirt1 pathway. nih.govfrontiersin.orgnih.gov

While D-galactose itself is used to create a disease model by downregulating this pathway, this application is crucial for advancing the development of therapies that target the NAD+/Sirt1 axis for disease mitigation.

YAP-CDK6 Pathway

The Yes-associated protein (YAP) and Cyclin-dependent kinase 6 (CDK6) are key components of a signaling pathway that regulates cell proliferation and survival. The YAP-CDK6 pathway is often hyperactive in cancers, such as glioblastoma, promoting tumor growth. nih.gov

Recent research has uncovered a novel therapeutic application for this compound in cancer biology: inducing cellular senescence in tumor cells by inactivating the YAP-CDK6 pathway. nih.govresearchgate.netnih.gov Cellular senescence is a state of irreversible cell-cycle arrest, which can act as a potent tumor-suppressing mechanism.

In studies using glioblastoma cell lines, treatment with D-galactose led to:

Reduced Cell Proliferation: D-galactose treatment significantly slowed the growth of cancer cells. nih.govresearchgate.net

Induction of Senescence Markers: The cells exhibited typical characteristics of senescence, including increased activity of senescence-associated β-galactosidase and upregulation of senescence-associated genes like p16 and p53. nih.govresearchgate.netnih.gov

Inactivation of YAP-CDK6: Mechanistically, D-galactose was found to inactivate both YAP and CDK6 in the glioblastoma cells. nih.govresearchgate.net Overexpression of either YAP or CDK6 could reverse the senescence effect, confirming the pathway's central role. nih.govnih.gov

This research establishes a new model for analyzing and inducing senescence in glioblastoma cells, providing a potential therapeutic strategy for this aggressive form of brain tumor. researchgate.netnih.gov

The table below summarizes the effects of D-galactose on key markers within glioblastoma cells.

Marker/ProcessEffect of D-Galactose TreatmentReference
Cell ProliferationReduced nih.govresearchgate.net
Senescence-Associated β-galactosidase ActivityIncreased nih.govnih.gov
YAP Protein Expression/ActivityInactivated/Decreased nih.govresearchgate.net
CDK6 Protein ExpressionDecreased nih.govresearchgate.net
p16 and p53 Gene ExpressionUpregulated nih.govnih.gov
Lamin B1 ExpressionDownregulated nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.